![molecular formula C23H27N5O2 B5218533 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPTC belongs to the class of 1,2,3-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is still not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of certain fungal enzymes, such as 14-α-demethylase, which is involved in the biosynthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the immune response. This compound has also been shown to have anticonvulsant activity, which is thought to be mediated by its ability to inhibit the activity of voltage-gated sodium channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against a wide range of microorganisms. This makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of the potential of this compound as an anticonvulsant agent. Additionally, the immunomodulatory properties of this compound warrant further investigation. Finally, the synthesis of this compound analogs with improved solubility and bioavailability is an important area of research.
Méthodes De Synthèse
The synthesis of 1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of diphenylmethyl chloride with propargylamine in the presence of copper (I) iodide as a catalyst to form 1-(diphenylmethyl)-3-propargylamine. This intermediate is then reacted with morpholine and triazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The overall yield of the synthesis method is around 70%.
Applications De Recherche Scientifique
1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential as a novel anticonvulsant agent. In addition, this compound has been explored for its potential as a modulator of the immune system.
Propriétés
IUPAC Name |
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(24-12-7-13-27-14-16-30-17-15-27)21-18-28(26-25-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,22H,7,12-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRBHPZDJVGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
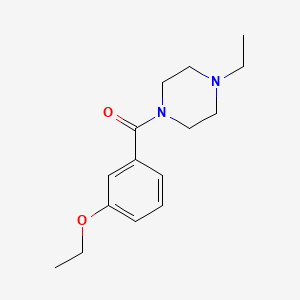
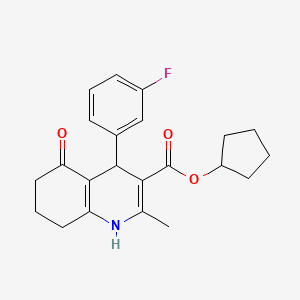
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
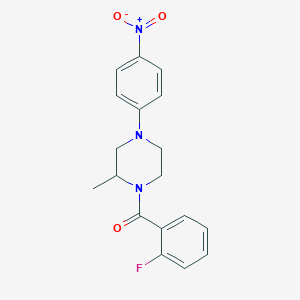
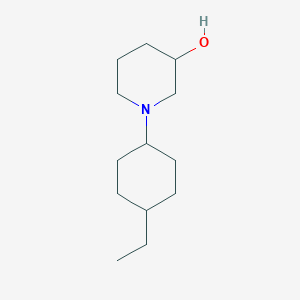
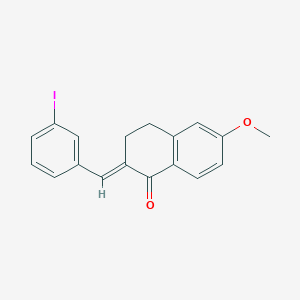
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)